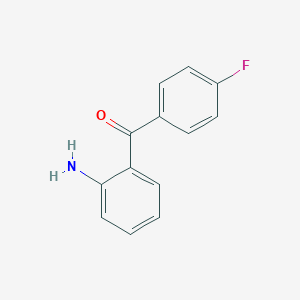

2-Amino-4'-fluorobenzophenone

Cat. No. B132669

Key on ui cas rn:

3800-06-4

M. Wt: 215.22 g/mol

InChI Key: FFFXIQFESQNINT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05506219

Procedure details

A dry 500 ml 3-neck flask fitted with a reflux condenser and an addition funnel was charged with Mg turnings (2.80 gm, 0.115 mol) and dry Et2O (35 ml). A solution of 1-bromo- 4-fluorobenzene (18.5 gm, 0.106 mol) in Et2O (20 ml) was added to the addition funnel and approximately 15% of this solution was added to the Mg/Et2O mixture. Once the exothermic reaction had begun (ultrasound was required), the aryl bromide solution was added at such a rate as to maintain a gentle reflux. After the addition was complete, the mixture was refluxed for an additional 30 minutes, then cooled to 0° C. Dropwise addition of a solution of 2-aminobenzonitrile (5.00 gm, 0.042 mol) in dry Et2O (20 ml) over a 10 minute period resulted in the formation of a thick yellow slurry. The resulting mixture was warmed to room temperature and stirred overnight. The solution was then cooled to 0° C. and cautiously quenched with 10% HCl (50 ml). After stirring for 5 minutes, the solution was made basic with 10% NaOH (70 ml) and the aqueous layer was extracted three times with Et2O. The combined Et2O layers were pooled, washed with brine, dried (Na2SO4), filtered and stripped to yield an orange oil. The oil was chromatographed (Flash, Merck SiO2, 25% EtOAc in hexane) to give impure 2-aminophenyl 4-fluorophenyl methanone (~1 gm) and the corresponding impure imine (~5.8 gm, Rf 0.28 in 30% EtOAc in hexane). The imine was stirred with 10% HCl (100 ml) and silica gel (750 mg) for 45 minutes. The mixture was then basicified with NaOH pellets (14 gm) and the aqueous layer was extracted twice with Et2O. The combined Et2O layers were washed with brine, dried (Na2SO4), filtered and stripped to yield a solid. This solid was pooled with impure 2-aminophenyl 4-fluorophenyl methanone from above and recrystallized in hot EtOH/H2O to give analytically pure 2-aminophenyl 4-fluorophenyl methanone as yellow crystals (3.28 gm, 36%).

[Compound]

Name

Mg

Quantity

2.8 g

Type

reactant

Reaction Step One

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Mg Et2O

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

aryl bromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.[NH2:9][C:10]1[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=1[C:12]#N.CC[O:20]CC>>[NH2:9][C:10]1[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=1[C:12]([C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1)=[O:20]

|

Inputs

Step One

[Compound]

|

Name

|

Mg

|

|

Quantity

|

2.8 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

35 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

18.5 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)F

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Three

[Compound]

|

Name

|

Mg Et2O

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

aryl bromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C#N)C=CC=C1

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A dry 500 ml 3-neck flask fitted with a reflux condenser and an addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Once the exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a gentle reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was refluxed for an additional 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted in the formation of a thick yellow slurry

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was warmed to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was then cooled to 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

cautiously quenched with 10% HCl (50 ml)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 5 minutes

|

|

Duration

|

5 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted three times with Et2O

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield an orange oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil was chromatographed (Flash, Merck SiO2, 25% EtOAc in hexane)

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C=CC=C1)C(=O)C1=CC=C(C=C1)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |